
(2-Amino-5-methylphenyl)(phenyl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various (2-aminophenyl)methanone derivatives has been explored in recent studies. One efficient and environmentally friendly method involves the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, which yields (2-aminophenyl)(naphthalen-2-yl)methanones with high atom efficiency and without the need for transition-metal catalysts or additives . Other novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using a combination of spectroscopic methods and computational techniques. Density Functional Theory (DFT) calculations have been employed to optimize the structure and analyze stability and intermolecular charge transfer, as seen in the study of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone . Similarly, Schiff base derivatives of (2-amino-5-ethyl-thiophen-3-yl)-(2-chloro-phenyl)-methanone have been characterized by NMR and single-crystal X-ray diffraction, with DFT calculations supporting the observed geometries .
Chemical Reactions Analysis
The chemical reactivity and stability of these compounds have been investigated through various analyses. The HOMO-LUMO energy gap has been used to explain the thermodynamic stability in the ground state and reactivity in the excited state . Additionally, the synthesis process itself, such as the photoinduced intramolecular rearrangement, is a chemical reaction that highlights the reactivity of the precursor compounds under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the vibrational calculations and natural bond orbital analysis provide insights into the stability and charge distribution within the molecules . The crystal packing in the Schiff base derivatives is influenced by weak intermolecular interactions, which are significant for understanding the physical properties such as solubility and melting points . The frontier molecular orbitals and their energies also correlate with electronic excitation transitions, which are important for understanding the optical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
- Chemical Synthesis : “(2-Amino-5-methylphenyl)(phenyl)methanone” is a chemical compound with the linear formula C14H13NO . It’s used in the field of chemical synthesis. The specific methods of application or experimental procedures are not detailed, but the crude product is often purified by recrystallization or by column chromatography on silica gel with petroleum ether–ethyl acetate as eluent .
-
Chemical Synthesis : This compound is used in the field of chemical synthesis. The specific methods of application or experimental procedures are not detailed, but the crude product is often purified by recrystallization or by column chromatography on silica gel with petroleum ether–ethyl acetate as eluent .
-
Pharmaceutical Research : While not explicitly stated, compounds like “(2-Amino-5-methylphenyl)(phenyl)methanone” are often used in pharmaceutical research due to their complex structures. They could be used as building blocks in the synthesis of more complex molecules or as intermediates in the production of pharmaceuticals .
-
Chemical Synthesis : This compound is used in the field of chemical synthesis. The specific methods of application or experimental procedures are not detailed, but the crude product is often purified by recrystallization or by column chromatography on silica gel with petroleum ether–ethyl acetate as eluent .
-
Pharmaceutical Research : While not explicitly stated, compounds like “(2-Amino-5-methylphenyl)(phenyl)methanone” are often used in pharmaceutical research due to their complex structures. They could be used as building blocks in the synthesis of more complex molecules or as intermediates in the production of pharmaceuticals .
-
Medicinal Chemistry : The compound might be used in the field of medicinal chemistry. It could be used in the synthesis of new drugs or in the study of drug interactions .
Safety And Hazards
The safety information for (2-Amino-5-methylphenyl)(phenyl)methanone indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280; P305+P351+P338 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .
Eigenschaften
IUPAC Name |
(2-amino-5-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPDVYDLHYUTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170498 | |
| Record name | 2-Amino-5-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-methylphenyl)(phenyl)methanone | |
CAS RN |
17852-28-7 | |
| Record name | 2-Amino-5-methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17852-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017852287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-METHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZG5K5ZJX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
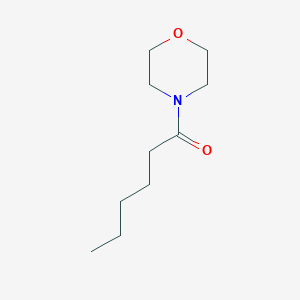
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
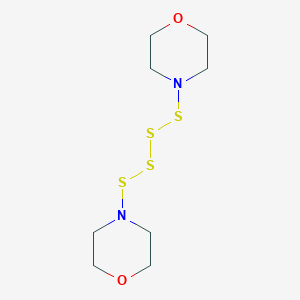
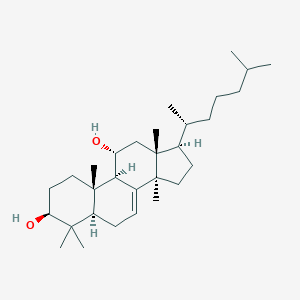


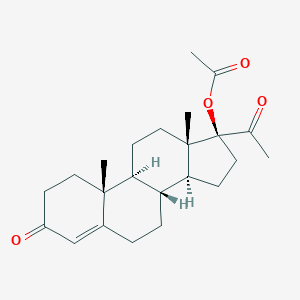
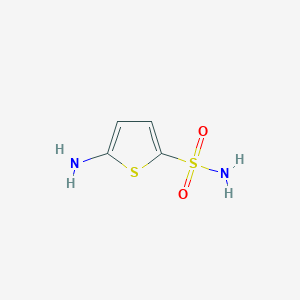

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
